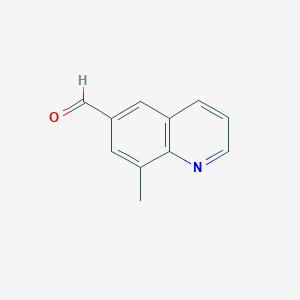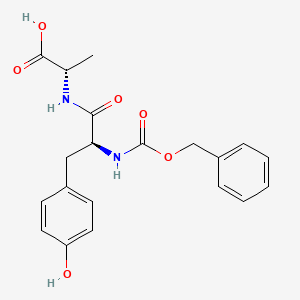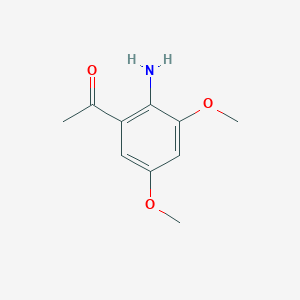
2,3,5,6-Tetramethylpyrazine 1-oxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylpyrazine 1-oxide typically involves the oxidation of 2,3,5,6-Tetramethylpyrazine. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions . The reaction is carried out in an aqueous medium at room temperature, ensuring high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs a green and sustainable approach. This involves the microbial fermentation of glucose to produce acetoin, which is then chemically converted to 2,3,5,6-Tetramethylpyrazine . The final oxidation step to produce this compound is performed using environmentally friendly oxidizing agents .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethylpyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to 2,3,5,6-Tetramethylpyrazine under specific conditions.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Regeneration of 2,3,5,6-Tetramethylpyrazine.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2,3,5,6-Tetramethylpyrazine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Utilized as a flavoring agent in the food and beverage industry.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethylpyrazine 1-oxide involves multiple molecular targets and pathways:
Neuroprotection: It modulates the PI3K/Akt/mTOR and MAPK signaling pathways, reducing oxidative stress and inflammation.
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Anticancer: Suppresses the epithelial-mesenchymal transition in cancer cells by downregulating MnSOD and other related proteins.
Comparison with Similar Compounds
2,3,5,6-Tetramethylpyrazine: The parent compound, known for its cardiovascular benefits.
2,3,5-Trimethylpyrazine: A related compound with similar flavoring properties but different biological activities.
Tetramethylpyrazine hydrochloride: A salt form used in various pharmaceutical applications.
Uniqueness: 2,3,5,6-Tetramethylpyrazine 1-oxide is unique due to its enhanced stability and specific biological activities compared to its parent compound . Its ability to modulate multiple signaling pathways makes it a valuable compound in medical research .
Properties
IUPAC Name |
2,3,5,6-tetramethyl-1-oxidopyrazin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(3)10(11)8(4)6(2)9-5/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKOVWZAVHJNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C(C(=N1)C)C)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















